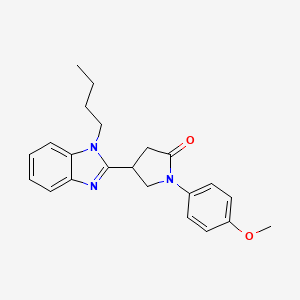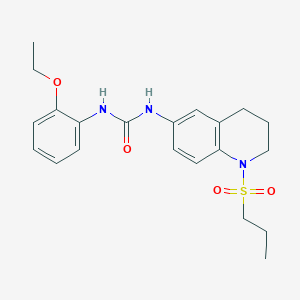
1-(2-Ethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, etc.Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition and Cancer Therapy
A series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, closely related to the compound , have been developed as potent histone deacetylase (HDAC) inhibitors. These compounds have shown marked anti-HDAC and antiproliferative activity, especially against prostate cancer cells. For instance, one derivative demonstrated significant tumor growth inhibition in a xenograft tumor model, highlighting its potential as a lead compound for prostate cancer inhibitors (Liu et al., 2015).
Central Nervous System and Cardiovascular System Effects
Tetrahydro‐quinazoline derivatives involving ureidoalkylation and α‐Amidoalkylation reactions have been investigated for their effects on the central nervous system (CNS) and cardiovascular system (CVS). These studies contribute to the understanding of the pharmacological potential of compounds within this chemical class (Pandey et al., 2008).
Anticancer and Antimicrobial Activities
Novel urea and bis-urea derivatives of primaquine with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for biological activity. These compounds showed promising antiproliferative effects against various cancer cell lines, especially breast carcinoma MCF-7 cells. Some derivatives displayed high selectivity and significant activity, indicating their potential as lead compounds in the development of new cancer therapies. Additionally, high antioxidant activity and antimicrobial effects were observed in some compounds, further demonstrating the diverse biological activities of this chemical class (Perković et al., 2016).
Antiviral Properties
A series of substituted sulfonamide and urea derivatives have been synthesized and evaluated for their antiviral activity against an avian paramyxo virus. Some derivatives showed higher antiviral activity compared to Ribavirin, a commercial antiviral drug, highlighting the potential of this chemical class in antiviral drug development (Selvakumar et al., 2018).
Molecular Devices and Complexation Studies
The ability of certain quinoline urea derivatives to form complexes with silver(I) and their behavior as gelators has been explored. These studies provide insights into the potential applications of these compounds in the development of molecular devices and in the field of supramolecular chemistry (Braga et al., 2013).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It could include toxicity information, handling precautions, disposal methods, etc.
Zukünftige Richtungen
This could involve potential applications of the compound, areas for further research, etc.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “1-(2-Ethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea”, you might need to refer to scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. Alternatively, databases like PubChem, ChemSpider, and others might have information available. Please make sure to handle all compounds safely and ethically.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-3-14-29(26,27)24-13-7-8-16-15-17(11-12-19(16)24)22-21(25)23-18-9-5-6-10-20(18)28-4-2/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCRSPQTMYNZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

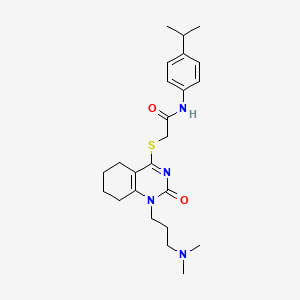
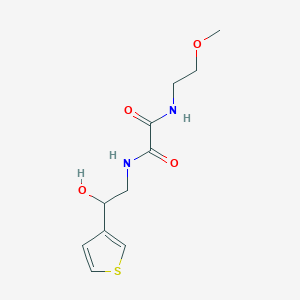
![methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2811819.png)
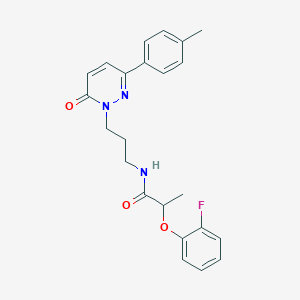
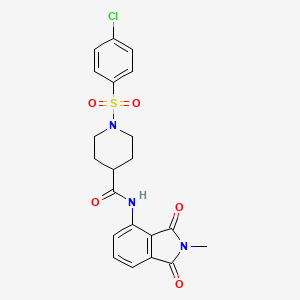
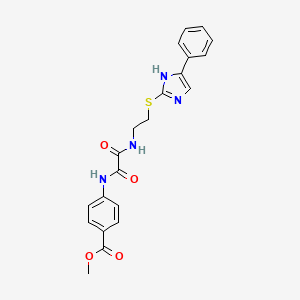
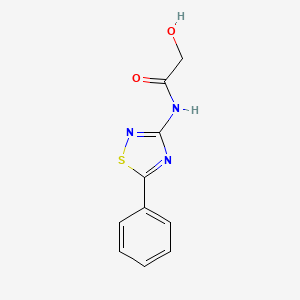
![4-chloro-N-(2-{[(4-chlorobenzoyl)amino]oxy}ethyl)benzenecarboxamide](/img/structure/B2811829.png)
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811830.png)
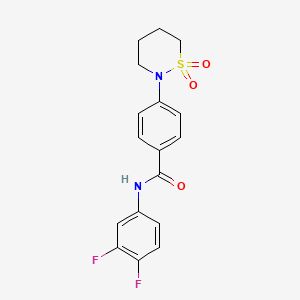
![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2811833.png)
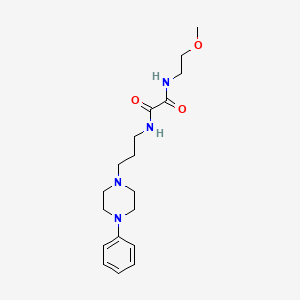
![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2811837.png)
